4-Pyridinethiol,2-methyl-(6CI)
Description
Contextualization within Pyridinethiol Chemistry
Pyridinethiols are a class of organosulfur compounds characterized by a pyridine (B92270) ring substituted with a thiol (-SH) group. drugbank.comwikipedia.org These compounds exist in a tautomeric equilibrium between the thiol form and the thione form, with the thione form often being predominant in solution. acs.orgcdnsciencepub.com The position of the thiol group on the pyridine ring (2-, 3-, or 4-) significantly influences the compound's chemical and physical properties.
2-Methyl-4-pyridinethiol belongs to the family of 4-pyridinethiols, which are known to participate in various chemical reactions. Like other pyridinethiols, it can act as a ligand, coordinating to metal ions through its sulfur atom. cdnsciencepub.com The presence of the methyl group at the 2-position introduces steric and electronic effects that can modulate its reactivity and coordination behavior compared to the parent 4-pyridinethiol.
Historical Development of Substituted Pyridinethiols
The synthesis of pyridinethiols dates back to the early 20th century. One of the earliest methods for preparing a mercaptopyridine was reported in 1931, involving the reaction of 2-chloropyridine (B119429) with calcium hydrogen sulfide (B99878). wikipedia.org Over the years, more convenient synthetic routes have been developed. For instance, the reaction of a chloropyridine with thiourea (B124793) provides a more accessible pathway to these compounds. wikipedia.orggoogle.com
The synthesis of specifically substituted pyridinethiols, such as 2-methyl-4-pyridinethiol, has been driven by the need for tailored building blocks in organic synthesis and coordination chemistry. A documented method for preparing (2-methyl-4-pyridylthio)acetic acid involves the reaction of 4-mercapto-2-methylpyridine with chloroacetic acid. prepchem.com The precursor, 4-mercapto-2-methylpyridine, is obtained from 4-nitro-2-methylpyridine-N-oxide through a sequence of reactions involving chlorination and subsequent treatment with potassium hydrosulfide (B80085) (KHS). prepchem.com Another approach involves the dehydrocyclization of 2-methyl-5-ethyl-4-pyridinethiol to form 6-methyl-5-azathianaphthene. acs.orgacs.org
Significance in Contemporary Organic and Inorganic Chemistry
In contemporary chemical research, 2-methyl-4-pyridinethiol and its derivatives are valuable intermediates and ligands. In organic synthesis, they serve as nucleophiles in various reactions, allowing for the introduction of the 2-methyl-4-pyridylthio moiety into different molecular frameworks. This is exemplified by the synthesis of (2-methyl-4-pyridylthio)acetic acid. prepchem.com
In inorganic and coordination chemistry, pyridinethiols are recognized for their ability to form stable complexes with a variety of metal ions. cdnsciencepub.com The bonding in these complexes typically occurs through the sulfur atom. cdnsciencepub.com The specific coordination properties of 2-methyl-4-pyridinethiol can be utilized in the design of metal-organic frameworks (MOFs), catalysts, and materials with interesting electronic and magnetic properties. The study of complexes involving substituted pyridinethiols like 2-methyl-4-pyridinethiol contributes to a deeper understanding of metal-ligand interactions and the development of new functional materials. rsc.org
Interactive Data Tables
Below are interactive tables summarizing key properties and related compounds.
Table 1: Properties of Pyridinethiol Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Pyridinethiol | C5H5NS | 111.17 | 2637-34-5 |
| 4-Pyridinethiol | C5H5NS | 111.165 | 4556-23-4 nist.gov |
| 2-Methyl-4-pyridinethiol | C6H7NS | 125.19 | 18368-64-4 |
| 4-Methyl-2(1H)-pyridinethione | C6H7NS | 125.19 | 18368-65-5 nih.gov |
| 3-Methyl-4-pyridinethiol | C6H7NS | 125.194 | 10351-13-0 echemi.com |
| 2,6-Dimethyl-4-pyridinethiol | C7H9NS | 139.22 | 90000-67-2 chemsrc.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
100367-70-2 |
|---|---|
Molecular Formula |
C6H7NS |
Molecular Weight |
125.19 g/mol |
IUPAC Name |
2-methyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C6H7NS/c1-5-4-6(8)2-3-7-5/h2-4H,1H3,(H,7,8) |
InChI Key |
LFXSILHGWCAMTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)C=CN1 |
Canonical SMILES |
CC1=CC(=S)C=CN1 |
Synonyms |
4-Pyridinethiol,2-methyl-(6CI) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Methyl 4 Pyridinethiol
Established Synthetic Routes to 2-Methyl-4-Pyridinethiol and its Precursors
The formation of 2-methyl-4-pyridinethiol can be achieved through the modification of existing pyridine (B92270) structures or by constructing the pyridine ring from acyclic precursors.
Approaches from Pyridine Derivatives
A common strategy for the synthesis of pyridinethiols involves the conversion of a precursor pyridine derivative. For instance, 4-mercapto-2-methylpyridine can be prepared from 4-nitro-2-methylpyridine-N-oxide. This process involves converting the starting material into 4-chloro-2-methyl-pyridine, which is then reacted with potassium hydrosulfide (B80085) (KHS) to yield the desired thiol. prepchem.com
Another general method for preparing mercaptopyridines is by reacting a chloropyridine with thiourea (B124793) in a mixture of ethanol (B145695) and aqueous ammonia (B1221849). wikipedia.org This approach provides a convenient route to the corresponding pyridinethiol.
Ring-Forming Reactions yielding Pyridinethiol Scaffolds
The construction of the pyridine ring itself is a fundamental approach to synthesizing pyridinethiol derivatives. Several named reactions are employed for this purpose, including the Hantzsch pyridine synthesis, which typically yields a tetrahydropyridine (B1245486) that requires a subsequent oxidation step to form the aromatic pyridine ring. acsgcipr.orgwikipedia.org Other methods, such as the Guareschi-Thorpe and Bohlmann-Rahtz syntheses, directly produce the aromatic pyridine ring through condensation and elimination reactions. acsgcipr.org These ring-forming reactions often involve the condensation of carbonyl compounds with ammonia or its derivatives. baranlab.orgacsgcipr.org
For example, polysubstituted pyridine-2(1H)-thiones can be synthesized by treating ammonium (B1175870) 1,1,3-tricyano-2-methylprop-2-enide or sodium 2-amino-1,1,3-tricyanoprop-2-enide with hydrogen sulfide (B99878) in absolute ethanol. researchgate.net
Derivatization Strategies and Functional Group Interconversions
Once 2-methyl-4-pyridinethiol is obtained, its thiol group serves as a versatile handle for further chemical modifications.
Thiol-to-Thioether Transformations
The conversion of the thiol group to a thioether is a common and important transformation. This can be readily achieved through the reaction of the corresponding thiolate with an alkyl halide in an SN2 reaction. masterorganicchemistry.com The thiol is first deprotonated with a base to form the more nucleophilic thiolate, which then displaces the halide from the alkyl halide. masterorganicchemistry.com
An alternative, odorless method for synthesizing thioethers utilizes xanthates as thiol surrogates. mdpi.com This approach avoids the use of foul-smelling thiols and proceeds via the reaction of a pyridyl halide with a potassium xanthate in the presence of iodine. mdpi.com
| Reactants | Product | Conditions | Reference |
| 2-Methyl-4-pyridinethiol, Alkyl Halide | 2-Methyl-4-(alkylthio)pyridine | Base, SN2 Reaction | masterorganicchemistry.com |
| Pyridyl Halide, Potassium Xanthate | Pyridyl Thioether | Iodine, DMF, 150°C | mdpi.com |
Oxidative Dimerization to Disulfides
Thiols can be oxidized to form disulfides. This dimerization is a common reaction for pyridinethiols. wikipedia.org For instance, 2-mercaptopyridine (B119420) can be oxidized to 2,2'-dipyridyl disulfide. wikipedia.org The oxidation of 2-mercaptopyridine with iodine (I2) leads to the formation of the corresponding disulfide. researchgate.net Similarly, 2-mercaptopyridine N-oxide undergoes dimerization to the disulfide form in the presence of iodine. d-nb.info This type of oxidative dimerization can be a key step in creating more complex molecular architectures. rsc.org
A method for the synthesis of methyl 2- and 4-pyridyl disulfide involves the thiomethylation of the corresponding thiopyridone with methyl methanethiosulfonate (B1239399). nih.gov
| Starting Material | Oxidizing Agent | Product | Reference |
| 2-Mercaptopyridine | Iodine (I2) | 2,2'-Dipyridyl disulfide | wikipedia.orgresearchgate.net |
| 2-Mercaptopyridine N-oxide | Iodine (I2) | 2,2'-Dithiobis(pyridine N-oxide) | d-nb.info |
| 2- or 4-Thiopyridone | Methyl Methanethiosulfonate | Methyl 2- or 4-pyridyl disulfide | nih.gov |
Reactions with Carboxylic Acid Derivatives for Thioester Formation
Thioesters are another important class of derivatives that can be synthesized from pyridinethiols. The reaction of a thiol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, yields a thioester. libretexts.orguobasrah.edu.iq The direct thioesterification of carboxylic acids and thiols can be catalyzed by a Brønsted acid. researchgate.net
A well-defined ruthenium pincer complex has been shown to catalyze the synthesis of thioesters by coupling thiols and alcohols or aldehydes, with the liberation of hydrogen gas. acs.org This method is highly selective for thioester formation. acs.org One-pot procedures have also been developed for the synthesis of thioesters from non-thiolic precursors, such as the reaction of benzoic anhydrides, thiourea, and an alkyl halide. beilstein-journals.org
| Reactants | Product | Conditions/Catalyst | Reference |
| Thiol, Carboxylic Acid | Thioester | Brønsted Acid Catalyst | researchgate.net |
| Thiol, Alcohol/Aldehyde | Thioester | Ruthenium Pincer Complex | acs.org |
| Benzoic Anhydride, Thiourea, Alkyl Halide | Thioester | Et3N, H2O | beilstein-journals.org |
Nucleophilic and Electrophilic Functionalization Pathways
The reactivity of 2-methyl-4-pyridinethiol is characterized by the dual nature of its functional groups: the nucleophilic sulfur atom (in its thiol and thione tautomeric forms) and the pyridine ring, which can undergo functionalization through various pathways.
Nucleophilic Functionalization at the Sulfur Atom
The sulfur atom in 2-methyl-4-pyridinethiol is a potent nucleophile, readily participating in a variety of reactions. It exists in equilibrium with its tautomeric form, 2-methylpyridine-4(1H)-thione. This nucleophilicity is the basis for several key transformations.
S-Alkylation: The thiol or its conjugate base (thiolate) reacts with alkylating agents to form the corresponding thioethers. A notable example is the reaction with haloacetic acid derivatives. For instance, 2-methyl-4-pyridinethiol can be reacted with chloroacetic acid or its esters in a basic medium to yield (2-methyl-4-pyridylthio)acetic acid derivatives. prepchem.com This transformation is fundamental in the synthesis of various biologically active molecules.
Oxidation to Disulfides: Like other thiols, 2-methyl-4-pyridinethiol can be oxidized to form the corresponding disulfide, 4,4'-dithiobis(2-methylpyridine). This reaction can be autocatalytic, as amines can catalyze the oxidation of thiols. wikipedia.org The disulfide can, in turn, be reduced back to the thiol, providing a reversible chemical switch.
Dehydrative Substitution: In a green chemistry approach, the thiol can react with alcohols in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form 2-pyridyl thioethers. xynu.edu.cn This method avoids the use of alkyl halides and proceeds via a dehydrative substitution mechanism.
The table below summarizes key nucleophilic functionalization reactions.
| Reactant | Reagent | Conditions | Product |
| 2-Methyl-4-pyridinethiol | Chloroacetic acid (ClCH₂COOH) | Weakly basic medium | (2-Methyl-4-pyridylthio)acetic acid |
| 2-Methyl-4-pyridinethiol | Oxidizing Agent | Varies | 4,4'-Dithiobis(2-methylpyridine) |
| 2-Methyl-4-pyridinethiol | Alcohol (R-OH) | p-Toluenesulfonic acid catalyst | 4-(Alkylthio)-2-methylpyridine |
Electrophilic Functionalization
Electrophilic functionalization can occur at either the sulfur atom or the pyridine ring, depending on the electrophile and reaction conditions.
Functionalization at Sulfur: The sulfur atom can react with soft electrophiles. For the related compound 2-mercaptopyridine, reaction with nitrous acid leads to the formation of an unstable S-nitroso ion (SNO⁺) in a reversible process. rsc.org This highlights the potential for 2-methyl-4-pyridinethiol to act as a catalyst in electrophilic nitrosation reactions.
Functionalization at the Pyridine Ring: The pyridine ring is inherently electron-deficient and thus generally unreactive toward electrophilic aromatic substitution. However, functionalization can be achieved through modern synthetic methods. C4-selective arylation of pyridines can be accomplished by first activating the pyridine with an N-amino group to form a pyridinium (B92312) salt, which then readily reacts with nucleophiles like indoles or 2-naphthol (B1666908) at room temperature in the presence of a base. frontiersin.org While this is a C4-functionalization method for the general pyridine scaffold, it illustrates a strategy that could be adapted. More direct electrophilic functionalization of the 2-methyl-4-pyridinethiol ring itself is challenging and not widely documented. Palladium-catalyzed cross-coupling reactions of pyridine-derived phosphonium (B103445) salts represent another advanced method for electrophilic functionalization, allowing for the introduction of aryl, alkenyl, alkynyl, and allyl groups. nih.gov
The table below outlines representative electrophilic functionalization pathways.
| Substrate Type | Reagent | Conditions | Product Type |
| N-Aminopyridinium Salt | Indole / 2-Naphthol | Base, Room Temperature | C4-Arylated Pyridine |
| Pyridine-derived Phosphonium Salt | Aryl/Alkenyl/Alkynyl/Allyl Source | Palladium Catalyst, Silver Salt | Functionalized Pyridine |
| Mercaptopyridine | Nitrous Acid | Mildly acidic | S-Nitroso Intermediate |
Catalytic Methodologies for 2-Methyl-4-Pyridinethiol Synthesis
Direct, single-step catalytic synthesis of 2-methyl-4-pyridinethiol from simple precursors like 2-methylpyridine (B31789) is not a commonly reported method in the literature. Instead, its preparation typically involves a multi-step synthetic sequence starting from 2-methylpyridine or a related derivative.
The most established route proceeds as follows:
N-Oxidation: 2-Methylpyridine is first oxidized to 2-methylpyridine-N-oxide.
Nitration: The N-oxide is then nitrated, which directs the nitro group to the 4-position, yielding 4-nitro-2-methylpyridine-N-oxide.
Conversion to a Leaving Group: The nitro-N-oxide is converted to a derivative with a good leaving group at the 4-position, typically a halogen. For example, it can be converted to 4-chloro-2-methylpyridine. prepchem.com
Thiolation: The final step involves a nucleophilic aromatic substitution reaction where the 4-chloro group is displaced by a sulfur nucleophile. Reagents like potassium hydrosulfide (KHS) are used to introduce the thiol functionality, affording the final product, 2-methyl-4-pyridinethiol. prepchem.com
A related catalytic transformation is the dehydrocyclization of o-ethylpyridinethiols. For example, 2-methyl-5-ethyl-4-pyridinethiol undergoes catalytic dehydrocyclization to form 6-methyl-5-azathianaphthene. acs.orgacs.org This demonstrates a catalytic application of the thiol product rather than a catalytic synthesis of the thiol itself.
The table below details the conventional multi-step synthesis.
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1 | 2-Methylpyridine | Oxidizing Agent (e.g., H₂O₂, Acetic Acid) | 2-Methylpyridine-N-oxide |
| 2 | 2-Methylpyridine-N-oxide | Nitrating Mixture (e.g., HNO₃, H₂SO₄) | 4-Nitro-2-methylpyridine-N-oxide |
| 3 | 4-Nitro-2-methylpyridine-N-oxide | Chlorinating Agent (e.g., POCl₃) | 4-Chloro-2-methylpyridine |
| 4 | 4-Chloro-2-methylpyridine | Sulfur Nucleophile (e.g., KHS) | 2-Methyl-4-pyridinethiol |
Tautomeric Equilibria and Structural Dynamics of 2 Methyl 4 Pyridinethiol Systems
Thiol-Thione Tautomerism in Pyridinethiol Compounds: Fundamental Principles
Pyridinethiol compounds, including 4-pyridinethiol, exhibit a dynamic equilibrium between two tautomeric forms: the thiol form (a pyridine (B92270) ring with a mercapto -SH group) and the thione form (a dihydropyridine (B1217469) ring with a thiocarbonyl C=S group). su.sed-nb.infowikipedia.org This equilibrium is not static and is influenced by various factors, including the compound's physical state, temperature, and the surrounding solvent environment. d-nb.infowikipedia.org
The interconversion between the thiol and thione forms involves the transfer of a proton between the nitrogen and sulfur atoms. su.se Generally, the thione form is favored in the solid state and in polar solvents, while the thiol form is more predominant in the gas phase and in non-polar solvents. d-nb.inforesearchgate.netcdnsciencepub.com The stability of the thione tautomer is often attributed to the resonance stabilization of the thioamide group. researchgate.net In contrast, the thiol form possesses aromatic character. researchgate.net
This tautomeric behavior is crucial as it dictates the molecule's chemical reactivity, spectroscopic properties, and potential biological activity. ubc.caclockss.org For instance, the ability to exist in either form can influence how the molecule interacts with metal ions or participates in proton transfer reactions. researchgate.net
Influence of the 2-Methyl Substituent on Tautomeric Preferences
The introduction of a methyl group at the 2-position of the pyridine ring in 4-pyridinethiol can influence the tautomeric equilibrium. While specific studies focusing solely on 2-methyl-4-pyridinethiol are limited, general principles of substituent effects on pyridinethione tautomerism provide valuable insights. Electron-donating groups, such as a methyl group, can affect the electron density of the pyridine ring and, consequently, the relative stabilities of the thiol and thione forms.
In a study of 2-substituted 5-methoxy-4-pyridinethiones, it was observed that the substituent at the 2-position influences the tautomeric constant (Kt), which is the ratio of the thione form to the enethiol form. oup.com The electronic nature of the substituent plays a significant role; for instance, electron-withdrawing groups were found to either decrease or increase the proportion of the enethiol form depending on the specific substituent constant used in the correlation. oup.com This suggests that the electronic effect of the 2-methyl group in 2-methyl-4-pyridinethiol would similarly modulate the position of its thiol-thione equilibrium.
Solvent Effects on Tautomeric Equilibria
The solvent environment plays a pivotal role in determining the predominant tautomeric form of pyridinethiol compounds. cdnsciencepub.comresearchgate.net Polar solvents tend to stabilize the more polar thione tautomer, shifting the equilibrium in its favor. d-nb.inforesearchgate.netcdnsciencepub.comresearchgate.netjrimt.jp This is due to the larger dipole moment of the thione form compared to the thiol form, leading to stronger interactions with polar solvent molecules. researchgate.net Conversely, in non-polar solvents, the less polar thiol form is generally favored. d-nb.infowikipedia.orgcdnsciencepub.comresearchgate.net
For instance, studies on 2-mercaptopyridine (B119420) have shown that the thione form dominates in polar solvents like water and ethanol (B145695), while the thiol form is more prevalent in non-polar solvents such as cyclohexane. d-nb.inforesearchgate.netjrimt.jp The ability of the solvent to form hydrogen bonds is also a critical factor. wikipedia.orgresearchgate.net Solvents capable of hydrogen bonding can interact with the N-H group of the thione or the S-H group of the thiol, further influencing the equilibrium. wikipedia.org
The following table summarizes the general trend of solvent effects on the thiol-thione equilibrium of pyridinethiols.
| Solvent Polarity | Predominant Tautomer | Rationale |
| Polar (e.g., Water, Ethanol) | Thione | Stabilization of the more polar thione form through dipole-dipole interactions and hydrogen bonding. d-nb.inforesearchgate.netcdnsciencepub.comresearchgate.netjrimt.jp |
| Non-polar (e.g., Cyclohexane, Toluene) | Thiol | The less polar thiol form is more stable in a non-polar environment. d-nb.infowikipedia.orgcdnsciencepub.comresearchgate.net |
Dimerization and Self-Association Phenomena in Solution and Solid States
In both solution and the solid state, pyridinethiol derivatives can undergo self-association and dimerization. researchgate.netcdnsciencepub.com This is particularly prominent for the thione tautomer, which can form hydrogen-bonded dimers through N-H···S interactions. researchgate.net In the solid state, X-ray diffraction studies have confirmed that many pyridinethiones exist as dimers. researchgate.net
In solution, the extent of dimerization is dependent on the solvent and concentration. d-nb.infowikipedia.org Non-polar solvents tend to promote the formation of these self-associated species. researchgate.net The dimerization equilibrium constant for 2-pyridinethione in deuterated chloroform (B151607) has been measured, indicating a significant tendency to form dimers. researchgate.net This self-association can shift the tautomeric equilibrium towards the thione form. cdnsciencepub.comresearchgate.netacs.org
Furthermore, in the presence of air and in polar solvents, the thiol form of pyridinethiones can oxidize to form disulfide bridges, resulting in the dimerization of two molecules. ubc.ca
Proton Transfer Mechanisms within Tautomeric Systems
The interconversion between the thiol and thione tautomers is a proton transfer reaction. su.se This transfer can occur through different mechanisms. An intramolecular proton transfer, where the proton moves directly from the sulfur to the nitrogen atom (or vice versa) within a single molecule, is generally associated with a high energy barrier. researchgate.net
A more favorable pathway for tautomerization often involves intermolecular proton transfer, which can be facilitated by the presence of other molecules, including the solvent or another molecule of the pyridinethiol itself. researchgate.net For example, tautomerization can occur within a hydrogen-bonded dimer, where a double proton transfer takes place. researchgate.netwikipedia.org This mechanism significantly lowers the activation energy for the interconversion.
Water molecules can also act as catalysts for the proton transfer. researchgate.net Computational studies have shown that the presence of one or more water molecules can create a "proton wire" that facilitates the movement of the proton between the sulfur and nitrogen atoms, thereby lowering the energy barrier for the tautomerization reaction. researchgate.net These solvent-mediated pathways are particularly important in aqueous and other protic solutions. diva-portal.org
Coordination Chemistry and Metal Complexes of 2 Methyl 4 Pyridinethiol
Ligand Design Principles for Pyridinethiol-Based Systems
The design of pyridinethiol-based ligands is guided by several key principles aimed at tailoring the properties of the resulting metal complexes. The presence of both a nitrogen atom within the pyridine (B92270) ring and a sulfur atom in the thiol group offers multiple potential coordination sites. The electronic and steric properties of the pyridinethiol ligand can be fine-tuned by introducing substituents onto the pyridine ring. For instance, the methyl group in 2-methyl-4-pyridinethiol can influence the ligand's steric hindrance and the electron density at the nitrogen and sulfur atoms, thereby affecting the stability and geometry of the metal complexes formed.
Furthermore, the tautomeric nature of pyridinethiols, existing in equilibrium between thione and thiol forms, plays a crucial role in their coordination behavior. cdnsciencepub.com The predominance of the thione form in solution is a significant factor in the design of these ligands, as metal ions can coordinate to either the nitrogen or the sulfur atom. cdnsciencepub.com The flexibility of these systems allows for the formation of a wide range of coordination compounds with varied structural and electronic properties. The design principles also extend to creating more complex ligand architectures, such as scorpionate ligands that incorporate boro-mercaptopyridine units, to achieve specific coordination geometries and reactivity at the metal center. rsc.orgrsc.org
Coordination Modes of 2-Methyl-4-Pyridinethiol and Related Ligands
2-Methyl-4-pyridinethiol and its related pyridinethiol ligands can coordinate to metal ions in several ways, primarily through the sulfur atom (S-coordination), the nitrogen atom (N-coordination), or through both atoms simultaneously, acting as a bridging or chelating N,S-bidentate ligand.
S-coordination: In many instances, pyridinethiol ligands, including 2-methyl-4-pyridinethiol, coordinate to metal ions exclusively through the sulfur atom of the thione tautomer. cdnsciencepub.comcdnsciencepub.com This mode of coordination is prevalent in complexes with various transition metals. cdnsciencepub.comcdnsciencepub.com Spectroscopic evidence, particularly from infrared spectroscopy, often indicates coordination through the sulfur atom. cdnsciencepub.com
N-coordination: While less common than S-coordination for pyridinethiols, coordination through the pyridine nitrogen can occur. The protonation state of the ligand is a key factor; in its neutral thione form, the nitrogen can be protonated, making the sulfur atom the more likely donor. capes.gov.br However, under certain conditions, N-coordination can be favored.
N,S-bidentate Coordination: The ability of pyridinethiol ligands to bridge metal centers through both the nitrogen and sulfur atoms allows for the formation of polynuclear complexes and coordination polymers. This bridging mode is crucial in the design of materials with specific structural and functional properties. For example, in some complexes, the ligand can bridge two different metal centers, leading to extended network structures.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 2-methyl-4-pyridinethiol and related ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their composition and structure.
Complexes with Transition Metals
A wide array of transition metal complexes of pyridinethiols have been synthesized and studied. For instance, complexes of cobalt(II), nickel(II), zinc(II), cadmium(II), mercury(II), platinum(II), bismuth(III), and tin(IV) with 2-pyridine thiol, 4-pyridine thiol, and 2-methyl-6-pyridine thiol have been characterized. cdnsciencepub.comcdnsciencepub.com In these complexes, bonding invariably occurs through the sulfur atom. cdnsciencepub.comcdnsciencepub.com
The reaction of Co(NCS)₂ with 4-methylpyridine (B42270) N-oxide has been shown to yield cobalt(II) complexes with different coordination numbers and geometries. nih.gov Similarly, novel transition metal(II) complexes of Schiff bases derived from 2-aminobenzohydrazide and 4-methylbenzaldehyde (B123495) have been synthesized and characterized. biointerfaceresearch.com Research has also been conducted on binuclear platinum(II) and platinum(III) complexes of pyridine-2-thiol (B7724439) and its 4-methyl analog. acs.org Furthermore, the synthesis and characterization of transition metal complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been reported, where the ligand acts as a bidentate, coordinating through sulfur and an amine group. nih.gov
The table below summarizes some of the transition metal complexes formed with pyridinethiol-related ligands.
| Metal Ion | Ligand | Observed Coordination | Reference |
| Co(II) | 2-Pyridine thiol, 4-Pyridine thiol, 2-Methyl-6-pyridine thiol | S-coordination | cdnsciencepub.comcdnsciencepub.com |
| Ni(II) | 2-Pyridine thiol, 4-Pyridine thiol, 2-Methyl-6-pyridine thiol | S-coordination | cdnsciencepub.comcdnsciencepub.com |
| Zn(II) | 2-Pyridine thiol, 4-Pyridine thiol, 2-Methyl-6-pyridine thiol | S-coordination | cdnsciencepub.comcdnsciencepub.com |
| Cd(II) | 2-Pyridine thiol, 4-Pyridine thiol, 2-Methyl-6-pyridine thiol | S-coordination | cdnsciencepub.comcdnsciencepub.com |
| Hg(II) | 2-Pyridine thiol, 4-Pyridine thiol, 2-Methyl-6-pyridine thiol | S-coordination | cdnsciencepub.comcdnsciencepub.com |
| Pt(II) | 2-Pyridine thiol, 4-Pyridine thiol, 2-Methyl-6-pyridine thiol | S-coordination | cdnsciencepub.comcdnsciencepub.com |
| Pt(II), Pt(III) | Pyridine-2-thiol, 4-Methylpyridine-2-thiol | N,S-bridging | acs.org |
| Cu(II), Ni(II), Zn(II), Cd(II), Sn(II) | 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | S,N-bidentate | nih.gov |
Complexes with Main Group Metals
Complexes of pyridinethiols with main group metals such as bismuth(III) and tin(IV) have also been reported. cdnsciencepub.comcdnsciencepub.com Similar to transition metals, the bonding in these complexes occurs through the sulfur atom. cdnsciencepub.comcdnsciencepub.com The coordination chemistry of these elements with pyridinethiol ligands is an area of ongoing research, with potential applications in various fields.
Structural Aspects of Metal-2-Methyl-4-Pyridinethiol Coordination Compounds
The structural elucidation of metal complexes is paramount to understanding their properties and reactivity. X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Crystal Structures and Geometries from X-ray Diffraction
Single-crystal X-ray diffraction studies have provided detailed structural information for a variety of metal complexes with pyridinethiol ligands. These studies have confirmed the coordination modes and geometries of the metal centers.
For example, the crystal structure of [CuCl(2-SC5H2NH-3-SiMe3-6-SiEt3)2] reveals that the sulfur ligands are present as monodentate donors in their neutral thione form, protonated at the pyridine nitrogen. capes.gov.br In complexes of heavier group 2 metals with a flexible scorpionate ligand based on 2-mercaptopyridine (B119420), X-ray analysis has established the coordination of the ligand through the sulfur atoms. rsc.orgrsc.org The solid-state structures of strontium and barium complexes with a dihydrobis(2-thiopyridone)borate ligand show a κ²-SS coordination mode. rsc.orgrsc.org
The reaction of Co(NCS)₂ with 4-methylpyridine N-oxide has led to the isolation of two compounds with different coordination polyhedra around the cobalt(II) cation, as determined by X-ray diffraction. nih.gov One compound exhibits a six-coordinate, slightly distorted octahedral geometry, while the other shows a five-coordinate, trigonal-bipyramidal arrangement. nih.gov
The table below presents crystallographic data for selected metal complexes with pyridinethiol-related ligands.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| [CuCl(2-SC5H2NH-3-SiMe3-6-SiEt3)2] | Monoclinic | P2₁/c | Monodentate S-coordination | capes.gov.br |
| [Sr{κ²-SS-(Bmp)₂}(THF)₂] | Monoclinic | P2₁/c | Distorted octahedral geometry, κ²-SS coordination | rsc.orgrsc.org |
| [Ba{κ²-SS-(Bmp)₂}(THF)₃] | Monoclinic | P2₁/c | Distorted pentagonal bipyramidal geometry, asymmetric κ²-SS coordination | rsc.orgrsc.org |
| [Co(NCS)₂(C₆H₇NO)₄] | Not specified | Not specified | Slightly distorted octahedral Co(II) | nih.gov |
| [Co(NCS)₂(C₆H₇NO)₃] | Not specified | Not specified | Trigonal-bipyramidal Co(II) | nih.gov |
| [HgMe(pyridine-2-thiolate)] | Monoclinic | P2₁/n | Coordination via the thiolate sulfur atom | researchgate.net |
Compound Names Table
| Abbreviation/Common Name | Full Chemical Name |
| 2-methyl-4-pyridinethiol | 2-methylpyridine-4-thiol |
| PyDET | N,N'-bis(2-mercaptoethyl)isophthalamide |
| DTPY | Pyridine-based thiol ligand with two chains at the 2,6-position |
| 2-Pyridine thiol | Pyridine-2-thiol |
| 4-Pyridine thiol | Pyridine-4-thiol |
| 2-Methyl-6-pyridine thiol | 2-Methylpyridine-6-thiol |
| 4-Methylpyridine N-oxide | 4-Methylpyridine 1-oxide |
| 2-aminobenzohydrazide | 2-Aminobenzohydrazide |
| 4-methylbenzaldehyde | 4-Methylbenzaldehyde |
| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol |
| Bmp | Dihydrobis(2-thiopyridone)borate |
| 2-mercaptopyridine | Pyridine-2-thiol |
| 2-SC5H2NH-3-SiMe3-6-SiEt3 | 3-(Trimethylsilyl)-6-(triethylsilyl)pyridine-2-thione |
Characterization of Metal-Sulfur Bonding
Detailed research findings specifically characterizing the metal-sulfur bonding in complexes of 2-methyl-4-pyridinethiol are not available in the public domain. Studies on related compounds such as 2-pyridinethiol, 4-pyridinethiol, and 2-methyl-6-pyridinethiol indicate that in their metal complexes, bonding predominantly occurs through the sulfur atom. cdnsciencepub.comisrra.orgcdnsciencepub.com Spectroscopic techniques like vibrational (infrared and Raman) and electronic spectroscopy are typically employed to elucidate the nature of the metal-sulfur bond in such complexes. cdnsciencepub.comcdnsciencepub.com However, without experimental data for 2-methyl-4-pyridinethiol, a definitive characterization of its metal-sulfur bonding is not possible.
Influence of Chelation on Complex Stability and Reactivity
There is no specific information available regarding the influence of chelation on the stability and reactivity of metal complexes involving 2-methyl-4-pyridinethiol. In general, the formation of a chelate ring, where a ligand binds to a central metal ion through two or more donor atoms, leads to enhanced stability of the complex, an effect known as the chelate effect. For pyridinethiol-based ligands, the possibility of chelation involving both the sulfur and the pyridine nitrogen atoms exists, which could significantly impact the stability and reactivity of the resulting metal complexes. cdnsciencepub.com However, without dedicated studies on 2-methyl-4-pyridinethiol, any discussion on this topic would be speculative.
Advanced Spectroscopic and Diffraction Analyses in 2 Methyl 4 Pyridinethiol Research
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Tautomeric Studies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for investigating the conformational and tautomeric equilibria of 2-methyl-4-pyridinethiol. This compound can exist in two primary tautomeric forms: the thiol form, characterized by a distinct S-H stretching vibration, and the thione form, which exhibits a prominent C=S stretching mode. The position and intensity of these and other characteristic bands are sensitive to the molecule's environment, including solvent polarity and its physical state.
The vibrational assignments for 2-methyl-4-pyridinethiol can be inferred from studies on similar molecules. The table below presents typical vibrational modes and their expected frequencies for the thiol and thione tautomers. These assignments are often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies for each tautomer. kfupm.edu.sanih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) - Thiol Tautomer | Expected Frequency Range (cm⁻¹) - Thione Tautomer | Reference |
|---|---|---|---|
| ν(S-H) | 2500-2600 | - | nih.govacs.org |
| ν(N-H) | - | 3100-3300 | nih.govacs.org |
| ν(C=S) | - | 1100-1200 | kfupm.edu.sa |
| Ring Breathing | 990-1010 | 990-1010 | kfupm.edu.sa |
| γ(C-H) | 700-900 | 700-900 | kfupm.edu.sa |
Electronic Absorption and Emission Spectroscopy (UV-Vis) in Tautomerism and Metal-Ligand Charge Transfer Studies
Electronic absorption (UV-Vis) spectroscopy is a key technique for probing the tautomeric equilibrium of 2-methyl-4-pyridinethiol in solution and for investigating the electronic transitions in its metal complexes. The thiol and thione tautomers possess distinct electronic structures, leading to different absorption spectra. The thione form typically exhibits absorption bands at longer wavelengths compared to the thiol form due to the presence of the C=S chromophore.
Studies on mercaptopyridines have demonstrated that the solvent polarity significantly influences the position of the absorption maxima, which is indicative of a shift in the tautomeric equilibrium. cdnsciencepub.comresearchgate.net In dilute solutions of nonpolar solvents, the thiol form tends to predominate, while polar solvents promote the thione form. researchgate.net The time-dependent changes in the absorption spectra of these compounds in certain solvents can also reveal transformations, such as the oxidation of the thiol to a disulfide. cdnsciencepub.comresearchgate.net
When 2-methyl-4-pyridinethiol acts as a ligand in metal complexes, new absorption bands can appear in the UV-Vis spectrum. These are often attributed to metal-ligand charge transfer (MLCT) or sulfur-to-metal charge transfer transitions. cdnsciencepub.comcdnsciencepub.com These charge transfer bands provide valuable information about the electronic communication between the metal center and the ligand. For instance, platinum(II) dimers bridged by pyridyl and quinoline thiols exhibit metal-metal-to-ligand charge-transfer (MMLCT) excited states. nih.govbohrium.com
| Tautomer/Complex | Transition Type | Typical λmax (nm) | Solvent/Environment | Reference |
|---|---|---|---|---|
| Thiol | π → π | ~240-280 | Nonpolar | cdnsciencepub.comresearchgate.net |
| Thione | n → π | ~340-370 | Polar | cdnsciencepub.comresearchgate.net |
| Thione | π → π* | ~270-290 | Polar | cdnsciencepub.comresearchgate.net |
| Metal Complex | MLCT/MMLCT | > 500 | Various | nih.govbohrium.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Tautomeric Equilibrium Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-methyl-4-pyridinethiol and for quantifying the tautomeric equilibrium in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus in the molecule. The chemical shifts of the protons and carbons are highly sensitive to the tautomeric form.
In the ¹H NMR spectrum, the thiol tautomer would be characterized by a signal for the S-H proton, while the thione tautomer would show an N-H proton signal, typically at a different chemical shift. Similarly, the ¹³C NMR spectrum will show distinct chemical shifts for the carbon atoms, particularly the carbon atom attached to the sulfur (C4), depending on whether it is a C-S single bond (thiol) or a C=S double bond (thione). The equilibrium constant for the tautomerization can be determined by integrating the signals corresponding to each tautomer. encyclopedia.pubasu.edu
The choice of solvent can significantly impact the observed chemical shifts and the position of the tautomeric equilibrium. researchgate.net For related pyridine (B92270) derivatives, detailed assignments of ¹H and ¹³C NMR spectra have been achieved using two-dimensional NMR techniques like H,H-COSY and C,H-COSY. researchgate.net
| Nucleus | Tautomer | Expected Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | S-H (Thiol) | ~3.0-5.0 | encyclopedia.pub |
| ¹H | N-H (Thione) | ~12.0-14.0 | encyclopedia.pub |
| ¹³C | C4-S (Thiol) | ~120-140 | uobasrah.edu.iq |
| ¹³C | C4=S (Thione) | ~170-190 | uobasrah.edu.iq |
| ¹H | CH₃ | ~2.2-2.6 | rsc.org |
X-ray Diffraction Techniques (Single Crystal and Powder) for Solid-State Structure Elucidation
X-ray diffraction techniques are definitive methods for determining the precise three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction can provide highly accurate bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the tautomeric form that crystallizes and the nature of any hydrogen bonding or other non-covalent interactions. Powder X-ray diffraction can be used to identify the crystalline phases present in a bulk sample and to obtain information about the unit cell parameters.
| Parameter | Expected Value (Thiol Tautomer) | Expected Value (Thione Tautomer) | Reference |
|---|---|---|---|
| C4-S Bond Length (Å) | ~1.75-1.80 | - | cdnsciencepub.com |
| C4=S Bond Length (Å) | - | ~1.65-1.70 | cdnsciencepub.com |
| N-H···S Hydrogen Bond Distance (Å) | - | ~2.3-2.6 | cdnsciencepub.com |
| Crystal System | Dependent on packing | mdpi.comresearchgate.net |
Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption and Surface Interaction Studies
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed on nanostructured metal surfaces, typically silver or gold. It provides detailed vibrational information about the adsorbate and its interaction with the surface. For 2-methyl-4-pyridinethiol, SERS can be used to determine its orientation on the surface and the nature of the chemical bonding.
Studies on the related 4-mercaptopyridine have shown that it can bind to silver and gold surfaces through the sulfur atom. researchgate.netnih.gov The SERS spectra often show significant enhancement of certain vibrational modes, particularly those associated with the pyridine ring and the C-S bond. The relative intensities of the SERS bands can provide information about the orientation of the molecule with respect to the surface. For example, a perpendicular orientation would lead to the enhancement of out-of-plane vibrational modes. researchgate.net The formation of charge-transfer complexes between the molecule and the metal surface can also contribute to the SERS enhancement. researchgate.net
| Vibrational Mode | Typical SERS Frequency (cm⁻¹) on Ag/Au | Observation | Reference |
|---|---|---|---|
| Ring Breathing | ~1005-1015 | Strongly enhanced | nih.govacs.org |
| C-S Stretch | ~680-720 | Enhanced, may shift upon adsorption | nih.gov |
| Pyridine Ring Modes | ~1092, 1208, 1582, 1609 | Enhanced, sensitive to orientation and interaction | nih.govacs.org |
Other Advanced Spectroscopic Techniques (e.g., Mass Spectrometry for structural confirmation beyond basic identification)
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can provide the exact mass of 2-methyl-4-pyridinethiol, confirming its molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum upon ionization can offer valuable structural information, helping to distinguish it from isomers.
While specific fragmentation data for 2-methyl-4-pyridinethiol was not found in the provided search results, general principles of mass spectrometry can be applied. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound. Common fragmentation pathways for pyridine derivatives often involve the loss of small neutral molecules or radicals from the ring and substituents. For 2-methyl-4-pyridinethiol, fragmentation could involve the loss of the methyl group, the thiol group, or cleavage of the pyridine ring.
| Ion | Expected m/z | Description | Reference |
|---|---|---|---|
| [M]⁺ | 125.03 | Molecular Ion | acs.org |
| [M-CH₃]⁺ | 110.01 | Loss of a methyl radical | acs.org |
| [M-SH]⁺ | 92.04 | Loss of a sulfhydryl radical | acs.org |
Computational Chemistry and Theoretical Modeling of 2 Methyl 4 Pyridinethiol Systems
Quantum Chemical Methodologies Applied to Pyridinethiols
A variety of quantum chemical methodologies have been employed to investigate pyridinethiol systems, each offering a different balance of computational cost and accuracy. These methods are crucial for predicting molecular properties and understanding the underlying chemical principles governing the behavior of these compounds.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a workhorse in the computational study of pyridinethiols due to its favorable combination of accuracy and computational efficiency. Various functionals, such as B3LYP and B3PW91, paired with basis sets like 6-31+G(d,p) and 6-311+G(d,p), have been successfully used to calculate structural parameters, relative energies, and vibrational spectra of pyridinethiol tautomers and their dimers. nih.gov For instance, in the study of the 2-pyridinethiol/2-pyridinethione system, DFT calculations have been instrumental in determining that while the thiol form is more stable in the gas phase, the thione tautomer is favored in solution. acs.orgnih.gov These calculations can also predict spectroscopic parameters that are in good agreement with experimental data. nih.gov
Ab Initio and Post-Hartree-Fock Approaches
For higher accuracy, particularly in the calculation of relative energies and reaction barriers, ab initio and post-Hartree-Fock methods are often employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) provide a more rigorous treatment of electron correlation. acs.orgnih.gov For example, high-level CCSD(T) calculations have been used to refine the energy differences between the tautomers of 2-pyridinethiol, confirming the greater stability of the thiol form in the gas phase. acs.orgnih.gov While computationally more demanding, these methods are invaluable for benchmarking DFT results and for providing highly reliable energetic data, such as the high energy barrier for intramolecular tautomerization. acs.orgnih.gov
Prediction and Analysis of Molecular Geometries and Conformational Landscapes
Computational methods are powerful tools for determining the three-dimensional structures of molecules and exploring their conformational possibilities. For 2-methyl-4-pyridinethiol, theoretical calculations can predict bond lengths, bond angles, and dihedral angles for both the thiol and thione tautomers.
Table 1: Predicted Conformational Properties of 2-Methyl-4-Pyridinethiol (Hypothetical Data) This table is a representation of the type of data that would be generated from DFT calculations.
| Parameter | Thiol Tautomer | Thione Tautomer |
|---|---|---|
| C2-C(CH3) Bond Length (Å) | ~1.51 | ~1.50 |
| C4-S Bond Length (Å) | ~1.77 | ~1.68 (C=S) |
| S-H Bond Length (Å) | ~1.34 | N/A |
| N-H Bond Length (Å) | N/A | ~1.01 |
| Pyridine (B92270) Ring Dihedral Angles (°) | Near 0° (Planar) | Near 0° (Planar) |
Theoretical Investigations of Tautomeric Stability and Energy Barriers
A central theme in the computational study of pyridinethiols is the thione-thiol tautomerism. Theoretical calculations have been pivotal in understanding the factors that govern the equilibrium between these two forms.
For the parent 2-pyridinethiol, high-level calculations show the thiol tautomer to be more stable than the thione form in the gas phase by approximately 2.61 kcal/mol. acs.orgnih.gov Conversely, in solution, the more polar thione tautomer is significantly stabilized and becomes the predominant species. acs.orgnih.gov For 4-mercaptopyridine, experimental studies in nonpolar solvents show a predominance of the thiol form, while polar solvents favor the thione form. cdnsciencepub.com
In the case of 2-methyl-4-pyridinethiol, the electronic effect of the electron-donating methyl group at the 2-position would be expected to subtly influence the tautomeric equilibrium. The intramolecular energy barrier for the tautomerization of 2-pyridinethiol is calculated to be quite high, in the range of 25-30 kcal/mol, suggesting that the process is more likely to occur via intermolecular proton transfer, possibly through dimer formation. acs.orgnih.gov A similar mechanism would be anticipated for 2-methyl-4-pyridinethiol.
Table 2: Calculated Relative Energies for Pyridinethiol Tautomers (Based on Analogous Systems)
| System | Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Solution, kcal/mol) | Computational Method |
|---|---|---|---|---|
| 2-Pyridinethiol | Thiol | 0.00 | Favored | CCSD(T)//B3LYP |
| 2-Pyridinethione | Thione | +2.61 | Favored | CCSD(T)//B3LYP |
| 4-Pyridinethiol (Hypothetical) | Thiol | Likely favored | Less favored | DFT/ab initio |
| 4-Pyridinethione (Hypothetical) | Thione | Less favored | Likely favored | DFT/ab initio |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Natural Bond Orbital Analysis)
The electronic structure of 2-methyl-4-pyridinethiol can be thoroughly analyzed using computational techniques such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis.
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. irjweb.com For pyridinethiol systems, the HOMO is typically a π-orbital with significant contributions from the sulfur atom and the pyridine ring, while the LUMO is a π*-orbital.
NBO analysis provides a localized picture of bonding and lone pairs, offering insights into charge distribution and delocalization effects. In pyridinethiols, NBO analysis can quantify the polarization of bonds and the nature of the sulfur and nitrogen lone pairs. For the thione tautomer of 2-pyridinethiol, NBO analysis reveals stabilization through thioamide resonance. acs.orgnih.gov
Table 3: Hypothetical Frontier Molecular Orbital Energies for 2-Methyl-4-Pyridinethiol Tautomers This table illustrates the type of data obtained from electronic structure calculations.
| Tautomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 2-Methyl-4-pyridinethiol | -5.8 | -0.9 | 4.9 |
| 2-Methyl-1,4-dihydro-4-pyridinethione | -6.1 | -1.5 | 4.6 |
Simulation of Spectroscopic Parameters for Comparison with Experimental Data
A significant application of computational chemistry is the simulation of various spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of compounds.
For pyridinethiol systems, DFT calculations have been used to compute vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. nih.gov Calculated vibrational frequencies are often scaled to improve agreement with experimental data. nih.gov For example, in the study of 2-pyridinethiol, the absence of the S-H stretching vibration in the experimental IR spectra in various solvents was supported by calculations showing the greater stability of the thione tautomer in those media. acs.orgnih.gov
Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the predominant tautomeric form in solution. For instance, nucleus-independent chemical shift (NICS) calculations for 2-pyridinethiol indicate that the thiol form is aromatic, while the thione form is not. acs.orgnih.gov These computational tools are invaluable for providing a detailed assignment of experimental spectra and for distinguishing between different isomers and tautomers of 2-methyl-4-pyridinethiol.
Computational Studies of Reaction Mechanisms and Pathways
Detailed computational investigations into the reaction mechanisms and pathways involving 2-methyl-4-pyridinethiol have not been identified in the current body of scientific literature. While computational methods are extensively used to explore reaction pathways for a wide range of organic molecules, including other pyridine derivatives, specific studies elucidating the reactivity, transition states, and energy profiles for reactions of 2-methyl-4-pyridinethiol are not presently documented.
Theoretical studies on related isomers, such as 4-methylpyridine-2-thiol, have explored reactions like acetylene (B1199291) insertion in tungsten complexes, but this information cannot be directly extrapolated to the 2-methyl-4-pyridinethiol isomer due to differences in electronic and steric properties.
Modeling of Metal-Ligand Interactions in Coordination Complexes
Similarly, there is a scarcity of published research on the theoretical modeling of metal-ligand interactions in coordination complexes specifically involving 2-methyl-4-pyridinethiol as a ligand. Computational studies are a powerful tool for understanding the structural, electronic, and bonding characteristics of metal complexes. However, such analyses for complexes of 2-methyl-4-pyridinethiol are not found in the reviewed literature.
Studies on the parent compound, 4-mercaptopyridine, have shown that it forms N-coordinated complexes with pentacyanoferrate(II), in contrast to the S-coordination observed for 2-mercaptopyridine (B119420). researchgate.net This highlights the isomeric dependence of coordination behavior, underscoring the fact that findings for other pyridinethiols cannot be reliably applied to 2-methyl-4-pyridinethiol without specific computational verification.
Due to the absence of specific data for 2-methyl-4-pyridinethiol, data tables and detailed research findings for the requested sections cannot be generated at this time.
Mechanistic Investigations of Reactions Involving 2 Methyl 4 Pyridinethiol
Reaction Pathways in Synthetic Transformations and Derivatizations
The synthetic utility of 2-methyl-4-pyridinethiol is rooted in its versatile reactivity, allowing for a range of transformations and derivatizations. Mechanistic understanding of these reaction pathways is crucial for optimizing reaction conditions and achieving desired products.
One key reaction pathway involves the dehydrocyclization of o-ethylthiol derivatives of pyridine (B92270). For instance, 2-methyl-5-ethyl-4-pyridinethiol can undergo dehydrocyclization to form 6-methyl-5-azathianaphthene. acs.orgdss.go.th This transformation highlights the potential to construct fused heterocyclic systems. The initial step in many of its synthetic applications involves the formation of a thiolate anion, which then acts as a potent nucleophile.
Another significant pathway is its participation in multi-component reactions (MCRs). These reactions, where multiple reactants combine in a single synthetic operation, can be catalyzed to favor specific pathways and avoid the formation of byproducts. mdpi.com The pyridine nitrogen and the thiol group can both play roles in directing the course of these complex transformations. For example, in the presence of a base, the thiol group is deprotonated, and the resulting thiolate can participate in nucleophilic additions or substitutions.
Furthermore, derivatization can occur through reactions like S-arylation. Metal-free S-arylation of mercaptopyridines with diaryliodonium salts provides a pathway to form aryl sulfides. rsc.org The mechanism of such reactions is of significant interest in synthetic chemistry.
The synthesis of related pyridine-thiol compounds, such as methyl 4-({[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)benzoate, often involves a multi-step process. This typically includes the formation of the substituted pyridine ring, followed by the introduction of the sulfanyl (B85325) group via nucleophilic substitution. These synthetic routes underscore the importance of understanding the reactivity of the thiol group in various chemical environments.
Oxidative Dimerization Mechanisms of Pyridinethiols
The oxidative dimerization of pyridinethiols, including 2-methyl-4-pyridinethiol, to their corresponding disulfides is a fundamental transformation with mechanistic nuances. This process is a subset of oxidative coupling reactions, which involve the formation of a new bond through an oxidative process, often facilitated by a catalyst and an oxidant. unirioja.eswikipedia.org
The mechanism of oxidative coupling of thiols can proceed through several intermediates, including disulfides, sulfenyl halides, thiyl radicals, and sulfenium cations. rsc.org The specific pathway is often dictated by the oxidant used, which can range from chemical oxidants and transition metal catalysts to electrochemical and photochemical methods. rsc.org For instance, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, a related heterocyclic thiol system, can proceed via different mechanistic pathways depending on the solvent, leading to unexpected dimerization products. nih.gov
In the context of pyridinethiols, the dimerization can be influenced by the tautomeric equilibrium between the thiol and thione forms. cdnsciencepub.comresearchgate.net While 2-mercaptopyridine (B119420) exists predominantly in the thione form in solution, the thiol tautomer is crucial for certain reactions. researchgate.netwikipedia.org The dimerization process likely involves the initial formation of a thiyl radical, which then combines with another radical to form the disulfide bond.
Studies on the corrosion inhibition properties of pyridine-2-thiol (B7724439) on brass in an acidic environment suggest an oxidative dimerization pathway where Cu(II) ions oxidize the thiol (RSH) to a thiyl radical (RS•), which then dimerizes to form the disulfide (RSSR). mdpi.com This indicates that metal ions can play a crucial role in mediating the oxidative dimerization process.
Table 1: Key Intermediates in the Oxidative Coupling of Thiols
| Intermediate | Description |
|---|---|
| Disulfides | The primary product of thiol dimerization. |
| Sulfenyl Halides | Formed in the presence of halogenating agents. |
| Thiyl Radicals | Key intermediates in many radical-mediated oxidations. |
| Sulfenium Cations | Positively charged sulfur species that can act as electrophiles. |
| Metal–organosulfur species | Formed in transition metal-catalyzed reactions. rsc.org |
Ligand Exchange and Coordination Reaction Mechanisms in Metal Complex Formation
The coordination chemistry of 2-methyl-4-pyridinethiol is characterized by its ability to act as a ligand in the formation of metal complexes. The mechanisms of these reactions, particularly ligand exchange and coordination, are fundamental to understanding the properties and reactivity of the resulting complexes. tumkuruniversity.ac.innumberanalytics.com
In complexes involving pyridinethiols, bonding can occur through either the sulfur or the nitrogen atom. However, studies on complexes of 2-pyridinethiol, 4-pyridinethiol, and 2-methyl-6-pyridinethiol with various metals have shown that bonding consistently occurs through the sulfur atom. cdnsciencepub.comacs.org This preference is a key factor in the mechanistic pathways of complex formation.
Ligand exchange reactions, where one ligand is replaced by another, can proceed through associative, dissociative, or interchange mechanisms. numberanalytics.com An associative mechanism involves the formation of an intermediate where the incoming ligand binds before the original ligand departs, while a dissociative mechanism involves the initial departure of the original ligand. numberanalytics.com The specific mechanism is influenced by factors such as the metal center, the other ligands present, and the reaction conditions.
The kinetics of ligand exchange can be studied using techniques like electrospray ionization mass spectrometry (ESI-MS), which allows for the quantitative investigation of solution-phase equilibria and the determination of rate constants for ligand dissociation. ru.nl Such studies provide valuable insights into the lability of ligands and the stability of the resulting complexes.
In the context of binuclear platinum(II) and -(III) complexes of pyridine-2-thiol and its 4-methyl analog, the pyridinethiol ligand plays a crucial role in bridging the two metal centers. acs.org The formation of these complexes involves intricate coordination and potential ligand migration steps. For instance, in dicyclopentadienylniobium(III) carbonyl derivatives, ligand migration to a CO ligand can occur, although the methylniobocene carbonyl shows resistance to this type of reaction. d-nb.info
Table 2: Common Mechanisms of Ligand Exchange
| Mechanism | Description |
|---|---|
| Associative | An intermediate is formed with an increased coordination number. numberanalytics.com |
| Dissociative | An intermediate is formed with a decreased coordination number. numberanalytics.com |
| Interchange | A concerted process where the incoming ligand enters as the outgoing ligand leaves. |
Influence of Catalysts and Reaction Conditions on Mechanistic Pathways
Catalysts and reaction conditions, such as temperature and solvent, exert a profound influence on the mechanistic pathways of reactions involving 2-methyl-4-pyridinethiol. These factors can alter reaction rates, selectivity, and even the nature of the products formed.
In synthetic transformations, catalysts are often employed to direct the reaction towards a specific pathway. For example, in palladium-catalyzed oxidative coupling reactions of arylpyridine derivatives, the catalyst facilitates C-H activation at both Pd(II) and Pd(IV) centers, proceeding through a previously unprecedented mechanism. nih.govresearchgate.net The choice of catalyst can be critical; for instance, in the synthesis of thioesters from alcohols and thiols, a ruthenium pincer complex has been shown to be an effective catalyst, with the reaction proceeding through a dehydrogenative pathway. acs.org
Reaction conditions also play a pivotal role. In the dehydrocyclization of 2-methyl-5-ethyl-4-pyridinethiol, the reaction is typically carried out at elevated temperatures, often in the presence of a catalyst. acs.orgdss.go.th The temperature can influence the equilibrium between different conformations and tautomers, thereby affecting the reactivity of the starting material.
Solvent effects are also significant. The tautomeric equilibrium of pyridinethiols is known to be solvent-dependent, which can in turn influence reaction mechanisms. researchgate.net In the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, changing the solvent from aqueous dioxane to a biphasic system with a phase transfer catalyst leads to different products, highlighting the solvent's role in directing the reaction pathway. nih.gov
Furthermore, the concentration of reactants and catalysts can impact the kinetics and mechanism. In multicomponent reactions, the relative quantities of the reagents can determine which of several possible reaction pathways is favored. mdpi.com Understanding these influences is essential for the rational design of synthetic strategies and the optimization of reaction outcomes.
Table 3: Factors Influencing Mechanistic Pathways
| Factor | Influence | Example |
|---|---|---|
| Catalyst | Directs reaction pathway, lowers activation energy. | Palladium in oxidative coupling, nih.govresearchgate.net Ruthenium in thioester synthesis. acs.org |
| Temperature | Affects reaction rate and equilibrium position. | Dehydrocyclization of 2-methyl-5-ethyl-4-pyridinethiol. acs.orgdss.go.th |
| Solvent | Can stabilize intermediates, influence tautomeric equilibria. | Oxidative dimerization of thienopyridine derivatives. nih.gov |
| Concentration | Can affect reaction order and favor certain pathways. | Multicomponent reactions. mdpi.com |
Chemical Applications of 2 Methyl 4 Pyridinethiol in Advanced Materials and Catalysis
Applications as Ligands in Homogeneous and Heterogeneous Catalysis
The presence of both a nitrogen atom within the pyridine (B92270) ring and a sulfur atom in the thiol group makes 2-methyl-4-pyridinethiol an effective bidentate or monodentate ligand for a variety of metal centers. This characteristic has been exploited in both homogeneous and heterogeneous catalysis.
Palladium-Catalyzed Allylic Substitution:
In palladium-catalyzed asymmetric allylic substitution reactions, the choice of ligand is crucial for achieving high enantioselectivity. nih.govmdpi.com While specific studies on 2-methyl-4-pyridinethiol are not abundant, the analogous pyridinethiol ligands have been shown to be effective in such transformations. rsc.org The nitrogen and sulfur atoms can coordinate to the palladium center, influencing the stereochemical outcome of the reaction. The steric and electronic properties of the methyl group on the pyridine ring of 2-methyl-4-pyridinethiol can be expected to fine-tune the catalytic activity and selectivity. The general reaction involves the substitution of a leaving group in an allylic position with a nucleophile, a key C-C bond-forming reaction in organic synthesis. organic-chemistry.org
Ruthenium-Catalyzed Reactions:
Ruthenium complexes are versatile catalysts for a wide range of organic transformations. numberanalytics.com Pyridinethiol ligands, including 2-methyl-6-pyridinethiol, have been used to synthesize and characterize ruthenium complexes. cdnsciencepub.comcdnsciencepub.com These complexes have shown activity in various catalytic processes. For instance, ruthenium catalysts are effective in the S-propargylation of thiols, a reaction that provides rapid access to propargylic sulfides. organic-chemistry.org They are also used in formal dehydrative [4+2] cycloadditions of enamides and alkynes to produce highly substituted pyridines. nih.gov The coordination of 2-methyl-4-pyridinethiol to ruthenium can modulate the catalyst's reactivity and selectivity in these and other transformations, such as thioester synthesis. acs.org
Metal-Free Catalysis:
Interestingly, pyridinethiol derivatives can also act as catalysts in the absence of a metal. For example, 2-mercaptopyridine (B119420) has been demonstrated to catalyze the isodesmic C-H borylation of heteroarenes. wikipedia.org This reaction proceeds through a mechanism where the pyridinethiol acts as a bifunctional catalyst, with the nitrogen atom acting as a Lewis base and the thiol group as a Brønsted acid. This dual activation mode facilitates the cleavage of a B-C bond in the borylating agent and the subsequent C-H activation of the heteroarene. Given its structural similarity, 2-methyl-4-pyridinethiol is a promising candidate for similar metal-free catalytic applications.
Role as Precursors and Intermediates in Complex Organic Synthesis
The reactivity of the thiol and pyridine functionalities makes 2-methyl-4-pyridinethiol a valuable intermediate in multistep organic syntheses.
Pyridinethiol derivatives are recognized as versatile building blocks for creating more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The thiol group can readily undergo S-alkylation, S-acylation, and oxidation to disulfides, while the pyridine nitrogen can be quaternized or act as a directing group in metal-catalyzed reactions. The methyl group offers an additional site for potential functionalization or can be used to modulate the electronic properties of the pyridine ring. The synthesis of 2-mercaptopyridine itself can be achieved through various routes, such as the reaction of 2-chloropyridine (B119429) with thiourea (B124793) or sodium hydrosulfide (B80085). wikipedia.orggoogle.com Similar strategies can be adapted for the synthesis of 2-methyl-4-pyridinethiol, which can then be used in subsequent synthetic steps. For instance, the thiomethylation of thiopyridones using methyl methanethiosulfonate (B1239399) presents a convenient method for derivatization. nih.gov
Applications in Surface Chemistry and Self-Assembled Monolayers (SAMs)
The strong affinity of sulfur for noble metal surfaces has made thiols, including 2-methyl-4-pyridinethiol, key components in the field of surface science, particularly for the formation of self-assembled monolayers (SAMs).
SAMs of pyridinethiols on gold surfaces have been extensively studied. researchgate.netrsc.org These organic thin films are formed by the spontaneous organization of the molecules on the substrate, driven by the strong gold-sulfur interaction. sigmaaldrich.com The resulting monolayers can modify the physical and chemical properties of the surface, such as its wettability, adhesion, and electrochemical behavior. The orientation of the adsorbed molecules and the packing structure of the SAM can be influenced by factors such as the position of the nitrogen atom in the pyridine ring and the pH of the deposition solution. nih.govmdpi.com For 2-methyl-4-pyridinethiol, the pyridine nitrogen provides a handle for further interactions, such as protonation or coordination to other species, which can alter the surface properties. cdnsciencepub.com The methyl group can also influence the packing density and ordering of the monolayer. These well-defined organic surfaces have potential applications in sensors, molecular electronics, and as platforms for studying biological interactions. researchgate.net
Utilization in Metal Extraction and Recovery Processes
The ability of the thiol group in 2-methyl-4-pyridinethiol to form stable complexes with heavy metal ions makes it a promising candidate for applications in environmental remediation and resource recovery.
Pyridine-based thiol ligands have been developed for the precipitation and removal of heavy metals from aqueous solutions. researchgate.net These ligands can effectively bind to soft metal cations like cadmium, copper, lead, and mercury, forming insoluble coordination polymers. iwaponline.com The presence of both a soft sulfur donor and a borderline nitrogen donor in 2-methyl-4-pyridinethiol can lead to the formation of stable chelate complexes with these metals, enhancing the efficiency of their removal. The precipitated metal-thiol complexes are often stable over a wide pH range. This approach offers an alternative to conventional methods for treating industrial wastewater and recovering valuable metals from dilute streams. mdpi.commdpi.com
Design and Synthesis of Functional Materials Incorporating Pyridinethiol Moieties
The incorporation of pyridinethiol units into larger molecular architectures allows for the design and synthesis of functional materials with tailored properties.
For example, pyridinethiol derivatives have been investigated as additives in perovskite solar cells. The interaction of the thiol group with the perovskite material can passivate defects and improve the stability and efficiency of the solar cell. The synthesis of functionalized pyridinethiols, such as N-methyl-4-pyridinethione, can be achieved through multi-step reactions from readily available starting materials. rsc.org Furthermore, pyridinethiol moieties can be incorporated into more complex fused-ring systems, leading to novel optoelectronic materials. worldscientific.com The ability to synthesize and functionalize these molecules opens up possibilities for creating new materials with applications in electronics, sensing, and catalysis.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 4-Pyridinethiol,2-methyl-(6CI), and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves nucleophilic substitution or thiolation reactions. For example, Yoakim et al. (2004) utilized pyridine derivatives with methyl and thiol groups under controlled temperatures (60–80°C) and catalysts like palladium complexes to achieve ~70% yields . Optimization strategies include adjusting solvent polarity (e.g., ethanol vs. DMF), varying stoichiometric ratios of reactants, and employing inert atmospheres to prevent oxidation of the thiol group. Characterization via H/C NMR and LC-MS is critical to confirm purity .
Q. How can spectroscopic techniques distinguish 4-Pyridinethiol,2-methyl-(6CI) from structurally similar analogs?
- Methodology : IR spectroscopy identifies the S-H stretch (~2550 cm), while H NMR resolves the methyl group (δ 2.4–2.6 ppm) and aromatic protons (δ 7.1–8.3 ppm). High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., [M+H] at m/z 141.05). X-ray crystallography, if feasible, resolves spatial arrangements of the methyl and thiol groups .
Q. What solvents are optimal for studying its solubility and reactivity in catalytic applications?
- Methodology : Ethanol and DMSO are preferred due to moderate polarity and compatibility with thiol stability. Li and Binnemans () demonstrated that ethanol enhances gold dissolution via Au-S coordination, whereas non-polar solvents (e.g., hexane) limit reactivity. Solubility tests should be conducted at 25°C with UV-Vis monitoring (λ~270 nm) .
Advanced Research Questions
Q. What mechanistic insights explain 4-Pyridinethiol,2-methyl-(6CI)'s ability to dissolve noble metals compared to analogs like pyridine or thiophenol?
- Methodology : Electrochemical studies (cyclic voltammetry) and DFT calculations reveal that the methyl group enhances electron density at the sulfur atom, facilitating stronger metal-thiolate bonding. In contrast, pyridine lacks the thiol group, and thiophenol’s phenyl ring creates steric hindrance. XPS analysis of Au surfaces post-dissolution shows Au-S bonding (binding energy ~162 eV), corroborating the mechanism .
Q. How do structural modifications (e.g., methyl vs. ethyl substituents) impact its catalytic activity in cross-coupling reactions?
- Methodology : Comparative studies using substituted pyridinethiols (e.g., 2-ethyl vs. 2-methyl) under identical Suzuki-Miyaura conditions show that methyl groups improve catalytic turnover (TON ~150 vs. ~90 for ethyl). Steric maps (from molecular modeling) and Hammett parameters quantify electronic effects. Reaction monitoring via GC-MS identifies byproducts from steric clashes .
Q. How should researchers resolve contradictions in reported stability data under oxidative conditions?
- Methodology : Conflicting stability studies (e.g., aerobic vs. anaerobic degradation) require controlled experiments with O sensors and radical scavengers (e.g., BHT). Accelerated stability testing (40°C/75% RH) with HPLC tracking identifies degradation products. EPR spectroscopy detects thiyl radicals, linking instability to oxidative pathways .
Methodological Notes
- Data Validation : Cross-reference synthetic yields and spectral data with peer-reviewed journals (e.g., Bioorganic and Medicinal Chemistry Letters) rather than commercial databases .
- Safety Protocols : Use gloveboxes for air-sensitive reactions and consult SDS for handling guidelines (e.g., MedChemExpress, 2024) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
